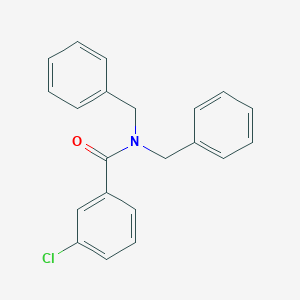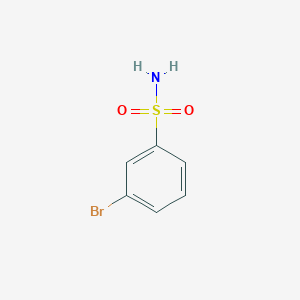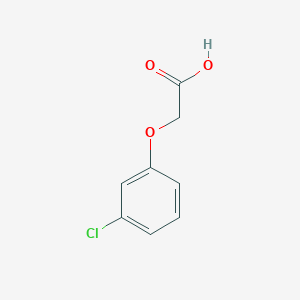
4-氟苯甲酸
概述
描述
4-Fluorobenzoic acid (p-fluorobenzoic acid) is an organic compound with the formula C7H5FO2 . This colourless solid is a derivative of benzoic acid carboxylic acid and is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid was synthesized and characterized by elemental analyses, spectral studies (FT -IR, NMR, HRMS) and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzoic acid is C7H5FO2. It has an average mass of 140.112 Da and a Monoisotopic mass of 140.027359 Da .Chemical Reactions Analysis
4-Fluorobenzoic acid is used as an intermediate in organic synthesis . For instance, it is used to synthesize N-cuccinimidyl 4-[18F]-fluorobenzoate, which is used for the 18 F labeling of antibodies . It has been used in high-resolution charge density study .Physical And Chemical Properties Analysis
4-Fluorobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 253.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 51.9±3.0 kJ/mol and a flash point of 107.2±19.8 °C . The index of refraction is 1.537 .科学研究应用
Synthesis of Bioactive Compounds
4-Fluorobenzoic acid is utilized in the synthesis of various bioactive compounds, such as hydrazide hydrazones, which have been evaluated as potential antimicrobial agents .
High-Resolution Charge Density Studies
This compound has been used in high-resolution charge density studies to understand electron distribution within molecules, which is crucial for predicting molecular behavior .
Tracers in Petrochemical Exploration
Due to its favorable physico-chemical properties, 4-Fluorobenzoic acid is used as a conservative tracer in petrochemical exploration and geochemical investigations .
Thermophysical Property Data
4-Fluorobenzoic acid’s thermodynamic properties are critically evaluated and documented, providing essential data for various scientific and industrial applications .
Organic Synthesis Intermediate
It serves as an intermediate in the synthesis of more complex organic compounds, such as dibenzo[b,f]thiepin derivatives .
作用机制
Target of Action
4-Fluorobenzoic acid is primarily used as an intermediate in organic synthesis . It has been used in the synthesis of compounds that possess activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
It is known that the compound can interact with its targets (ache and buche) to inhibit their activity . This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system.
Biochemical Pathways
4-Fluorobenzoic acid is involved in several biochemical pathways. For instance, it has been observed to form by the aerobic biotransformation of 4-fluorocinnamic acid . In addition, it is used in the synthesis of compounds that can inhibit AChE and BuChE, affecting the cholinergic system .
Pharmacokinetics
It is known that the compound is soluble in alcohol and hot water, and very slightly soluble in cold water . This solubility profile may influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 4-Fluorobenzoic acid is the inhibition of AChE and BuChE, leading to increased levels of acetylcholine . This can affect various processes in the nervous system, potentially leading to changes in nerve signal transmission.
Action Environment
The action of 4-Fluorobenzoic acid can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability in the body . Additionally, its stability and efficacy can be influenced by factors such as temperature and pH.
安全和危害
4-Fluorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
属性
IUPAC Name |
4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYDXOIZLAWGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Record name | 4-fluorobenzoic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/4-fluorobenzoic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
499-90-1 (mono-hydrochloride salt) | |
| Record name | p-Fluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9060023 | |
| Record name | Benzoic acid, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | p-Fluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | p-Fluorobenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11622 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Fluorobenzoic acid | |
CAS RN |
456-22-4 | |
| Record name | 4-Fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Fluorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5ROO2HOU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Fluorobenzoic acid?
A1: 4-Fluorobenzoic acid has the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-Fluorobenzoic acid?
A2: 4-Fluorobenzoic acid can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F): Provides information about the hydrogen and fluorine environments within the molecule. [, , , ]
- Fourier Transform Infrared (FT-IR) spectroscopy: Identifies functional groups based on their characteristic vibrational frequencies. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, , , ]
- UV-Vis Spectroscopy: Can reveal electronic transitions within the molecule and help determine its absorption characteristics. []
Q3: Is 4-Fluorobenzoic acid stable under ambient conditions?
A3: Yes, 4-Fluorobenzoic acid is generally stable under normal conditions of temperature and pressure. []
Q4: Are there any specific material compatibilities or incompatibilities to be aware of?
A4: While specific compatibility data may vary, 4-Fluorobenzoic acid, like other carboxylic acids, should be handled with care and may react with strong bases, oxidizing agents, and some metals. Consult the compound's safety data sheet for specific handling and storage recommendations.
Q5: How does the fluorine atom in 4-Fluorobenzoic acid influence its properties compared to benzoic acid?
A5: The fluorine atom in the para position of 4-Fluorobenzoic acid influences its properties in several ways:
- Electron-withdrawing effect: The strong electronegativity of fluorine withdraws electron density from the benzene ring, influencing the acidity of the carboxylic acid group and its reactivity in various chemical reactions. [, , ]
- Lipophilicity: The fluorine atom generally increases the lipophilicity of the molecule compared to benzoic acid, potentially impacting its ability to interact with biological membranes and enzymes. []
- Hydrogen bonding: The fluorine atom can participate in weak hydrogen bonding interactions, which can influence the compound's crystal packing and interactions with biological targets. [, ]
Q6: Have modifications to the structure of 4-Fluorobenzoic acid been explored?
A6: Yes, numerous studies have explored modifications of the 4-Fluorobenzoic acid structure, often with the goal of altering its biological activity or physicochemical properties. These modifications include:
- Esterification: Replacing the hydrogen atom of the carboxylic acid group with various alkyl or aryl groups can alter the compound's lipophilicity, hydrolysis rate, and biological activity. [, , , ]
- Substitution on the aromatic ring: Introducing additional substituents on the benzene ring can modulate the electronic properties and steric hindrance of the molecule, influencing its interactions with biological targets. [, , , , , ]
- Formation of heterocyclic derivatives: Reacting 4-Fluorobenzoic acid with various reagents can lead to the formation of heterocyclic compounds like oxadiazoles, thiadiazoles, and triazines, potentially with distinct biological activities. [, , ]
Q7: What are some potential applications of 4-Fluorobenzoic acid and its derivatives?
A7: 4-Fluorobenzoic acid and its derivatives have demonstrated potential in various applications, including:
- Herbicides: Saflufenacil, a derivative of 4-Fluorobenzoic acid, exhibits strong herbicidal activity and is used in agriculture to control weeds. []
- Insecticides: Certain hydrazide-hydrazones and oxadiazole derivatives derived from 4-Fluorobenzoic acid show promising insecticidal and biting deterrent activities against mosquitoes. []
- Antibacterial agents: Thiadiazolotriazinone derivatives incorporating 4-Fluorobenzoic acid have demonstrated antibacterial activity. []
- Antioxidants: Schiff bases and oxadiazole analogs derived from 4-Fluorobenzoic acid exhibit DPPH radical scavenging activity, suggesting potential as antioxidants. []
- Cholinesterase inhibitors: Derivatives of 4-Fluorobenzoic acid linked to tetrahydroacridine show inhibitory activity against cholinesterases, suggesting potential for treating Alzheimer's disease. []
- Radiographic opaques: Some 4-Fluorobenzoic acid derivatives containing bromine or iodine atoms have been investigated as potential radiographic contrast agents due to their ability to absorb X-rays. [, ]
- Anticancer agents: A cobalt sodium complex with a Schiff base ligand derived from 4-Fluorobenzoic acid demonstrated anticancer activity against human breast cancer cells. []
- Nucleating agents: 4-Fluorobenzoic acid can act as a nucleating agent, influencing the crystallization behavior and properties of polymers like isotactic polypropylene. []
Q8: How does 4-Fluorobenzoic acid compare to other alternatives in these applications?
A8: The performance of 4-Fluorobenzoic acid and its derivatives compared to alternatives depends on the specific application:
- Herbicides: Saflufenacil is reported to have excellent herbicidal activity compared to some existing herbicides. []
- Insecticides: Some 4-Fluorobenzoic acid derivatives show comparable biting deterrent activity to DEET, a widely used insect repellent. []
- Radiographic opaques: Certain derivatives exhibit comparable or superior opacity to tetraiodophenolphthalein, a commonly used contrast agent. []
Q9: Is 4-Fluorobenzoic acid biodegradable?
A9: Yes, certain bacterial strains can degrade 4-Fluorobenzoic acid. For example, a consortium of Arthrobacter sp. and Ralstonia sp. can completely mineralize 4-Fluorobenzoic acid and release fluoride. []
Q10: What are the pathways involved in the biodegradation of 4-Fluorobenzoic acid?
A10: Research suggests multiple pathways for 4-Fluorobenzoic acid degradation:
- β-Oxidation pathway: Arthrobacter sp. degrades 4-Fluorobenzoic acid through a β-oxidation mechanism, initiating with the formation of 4-Fluorocinnamoyl-CoA. []
- Degradation via 4-Fluorocatechol: Some bacterial strains, including Alcaligenes and Pseudomonas species, degrade 4-Fluorobenzoic acid via 4-Fluorocatechol. []
- Degradation via 4-Hydroxybenzoate: Aureobacterium sp. degrades 4-Fluorobenzoic acid via a novel pathway involving 4-Hydroxybenzoate and 3,4-dihydroxybenzoate as intermediates. []
Q11: What is the environmental impact of 4-Fluorobenzoic acid and its degradation products?
A11: While biodegradation pathways exist, the release of fluoride ions during the breakdown of 4-Fluorobenzoic acid raises concerns about potential environmental impacts. [] Research on the ecotoxicological effects of 4-Fluorobenzoic acid and its degradation products on various organisms and ecosystems is crucial to evaluate and mitigate potential risks.
Q12: Have computational methods been used to study 4-Fluorobenzoic acid?
A12: Yes, computational chemistry has been employed to study various aspects of 4-Fluorobenzoic acid, including:
- Molecular modeling: To understand its conformational preferences, electronic structure, and interactions with other molecules. [, , ]
- Quantum chemical calculations: Density functional theory (DFT) calculations have been used to determine electronic properties, analyze intermolecular interactions like C–H···F hydrogen bonds, and predict reactivity. [, , ]
- Molecular docking: To predict the binding modes and affinities of 4-Fluorobenzoic acid and its derivatives with biological targets such as enzymes and receptors. [, ]
Q13: Have QSAR models been developed for 4-Fluorobenzoic acid and its derivatives?
A13: While specific QSAR models for this compound might not be explicitly mentioned in the provided abstracts, the studies highlight the relationship between structural modifications and biological activity. This information can contribute to building QSAR models for predicting the activity of new derivatives. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)








